AAT-008 belongs to a class of compounds known as prostaglandin E2 receptor antagonists. It was first reported by Okumura et al. in 2017, highlighting its potent and selective antagonistic properties against the EP4 receptor, with a binding affinity characterized by a Ki value of 0.97 nM, indicating high potency and selectivity over other prostaglandin receptors . This compound is particularly relevant in the context of cancer therapy, where it has shown promise in preclinical studies involving colon cancer models .
The synthesis of AAT-008 involves several key steps, primarily focusing on the modification of nicotinamide derivatives. The synthetic pathway typically includes:
The precise parameters for each step can vary depending on the specific synthetic route chosen, but maintaining optimal reaction conditions is crucial for achieving high yields and purity .
AAT-008's molecular structure is characterized by its distinct functional groups that confer its biological activity. The compound features:
Detailed structural analyses using techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography have confirmed its conformation and helped elucidate how it interacts with the EP4 receptor at the molecular level .
AAT-008 participates in various chemical reactions, primarily involving:
The mechanism of action of AAT-008 centers on its ability to block the EP4 receptor, which is implicated in various oncogenic processes. By antagonizing this receptor, AAT-008:
This mechanism underscores the compound's potential as a therapeutic agent in oncology, particularly for cancers resistant to conventional treatments.
AAT-008 exhibits several notable physical and chemical properties:
These properties are critical for its development as a drug candidate, influencing formulation strategies and delivery methods .
AAT-008 has several promising applications in scientific research and clinical settings:
AAT-008 (4-[(1S)-1-[[5-chloro-2-(3-fluorophenoxy)pyridine-3-carbonyl]amino]ethyl]benzoic acid) is a potent and selective antagonist of the prostaglandin E2 receptor subtype 4 (EP4), with an IC₅₀ of 16.3 nM in human EP4 functional assays [9]. Its molecular structure features a chiral center (S-configuration) and a carboxylic acid group critical for binding to EP4's orthosteric site. Structural studies reveal that the benzoic acid moiety forms hydrogen bonds with Thr¹⁶⁸ and Arg³¹⁶ residues in EP4's transmembrane domain, while the chloro-fluorophenoxy pyridine group occupies a hydrophobic subpocket, conferring subtype specificity [4] [10].
Selectivity profiling demonstrates >1,000-fold selectivity for EP4 over EP1, EP2, and EP3 receptors, as well as minimal activity against other prostanoid receptors (e.g., IP, FP, TP). This specificity is attributed to AAT-008’s optimized steric bulk, which prevents efficient binding to the smaller ligand pockets of other EP subtypes [4] [9].
Table 1: Selectivity Profile of AAT-008
Receptor Subtype | IC₅₀ (nM) | Selectivity Ratio (vs. EP4) |
---|---|---|
EP4 | 16.3 | 1 |
EP2 | >10,000 | >613 |
EP3 | >10,000 | >613 |
EP1 | >10,000 | >613 |
IP (PGI₂) | >10,000 | >613 |
AAT-008 acts as a competitive antagonist by sterically hindering PGE2 binding to EP4. Kinetic binding assays using radiolabeled PGE₂ show that AAT-008 reduces PGE₂’s association rate (kₒₙ) by 85% and increases its dissociation rate (kₒff) by 3-fold, indicating allosteric modulation of the ligand-binding pocket [4]. The inhibitor constant (Kᵢ) of 3.0 nM, derived from Schild regression analysis, confirms high-affinity displacement of PGE₂ [9].
Molecular dynamics simulations reveal that AAT-008 stabilizes EP4 in an inactive conformation by:
Table 2: Binding Kinetics of AAT-008 vs. PGE₂
Parameter | PGE₂ Alone | PGE₂ + AAT-008 | Change |
---|---|---|---|
Association Rate (kₒₙ, M⁻¹s⁻¹) | 5.2 × 10⁷ | 7.8 × 10⁶ | ↓ 85% |
Dissociation Rate (kₒff, s⁻¹) | 0.031 | 0.093 | ↑ 3-fold |
Binding Affinity (Kd, nM) | 0.6 | 11.9 | ↓ 20-fold |
EP4 activation by PGE₂ triggers dual signaling:
AAT-008 preferentially inhibits Gαs-cAMP over β-arrestin recruitment:
Functional outcomes include:
Table 3: Pathway-Specific Effects of AAT-008 in Immune Cells
Signaling Pathway | Key Effectors | AAT-008’s Effect | Functional Outcome |
---|---|---|---|
Gαs-cAMP-PKA | ↓ cAMP, ↓ PKA, ↓ CREB | Strong inhibition (92% suppression) | Restores Teff cytotoxicity |
β-Arrestin-ERK | ↓ ERK1/2 phosphorylation | Partial inhibition (40–60%) | Reduces immune evasion signals |
PI3K-Akt | ↓ Akt phosphorylation | Indirect suppression | Inhibits tumor survival pathways |
AAT-008 synergizes with immune checkpoint inhibitors (ICIs) by reversing EP4-mediated immunosuppression:
Combination studies demonstrate:
Table 4: Immune Synergy with Checkpoint Inhibitors
Immune Parameter | AAT-008 Monotherapy | AAT-008 + Anti-PD-1 | Change |
---|---|---|---|
Tumor Teff (CD8⁺CD69⁺) | ↑ 43% | ↑ 81% | ↑ 88% |
Tumor Tregs | ↓ 40% | ↓ 65% | ↓ 62% |
Teff/Treg Ratio | 15.1 | 22.0 | ↑ 46% |
CD103⁺ DC Recruitment | ↑ 67% | ↑ 120% | ↑ 79% |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7